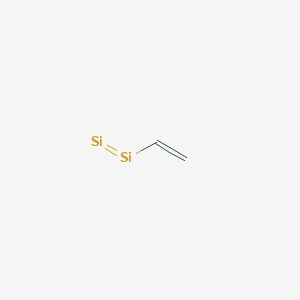
Vinyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinyldisilane is an organosilicon compound characterized by the presence of a vinyl group attached to a silicon atom. The chemical formula for this compound is CH₂=CHSiH₃. This compound is a derivative of silane (SiH₄) and is primarily of theoretical interest. This compound is a colorless gas and is known for its versatility in various organic transformations, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyldisilane can be synthesized through several methods, with hydrosilylation of alkynes being one of the most straightforward and atom-economical approaches. This method involves the addition of a silicon-hydrogen bond across a carbon-carbon triple bond. The reaction is typically catalyzed by transition metals such as platinum, rhodium, or nickel .
Another method involves the reaction of alkenyl lithium and Grignard reagents with chlorosilanes. Dehydrogenative silylation is also a viable method for preparing this compound .
Industrial Production Methods: Industrial production of this compound often employs the hydrosilylation method due to its efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the desired product, with careful control over temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: Vinyldisilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to simpler silanes.
Substitution: Electrophilic substitution reactions involve the replacement of the vinyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like halogens or acids are employed in substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of vinyldisilane involves the electron-releasing strength of the carbon-silicon bond, which stabilizes a positive charge in the β position through hyperconjugation. This property makes this compound highly reactive in electrophilic addition reactions. The site selectivity of these reactions is influenced by the position of the silicon atom in the molecule, leading to the formation of new carbon-carbon bonds at specific positions .
Comparison with Similar Compounds
Vinylsilane: Similar to vinyldisilane but with a single silicon atom.
Allylsilane: Contains an allyl group attached to a silicon atom.
Trimethylsilylacetylene: Features a trimethylsilyl group attached to an acetylene moiety.
Uniqueness of this compound: this compound is unique due to its dual silicon atoms, which provide additional reactivity and versatility in organic synthesis. This compound’s ability to undergo regio- and stereoselective reactions makes it a valuable tool in the development of complex molecular structures .
Properties
Molecular Formula |
C2H3Si2 |
|---|---|
Molecular Weight |
83.22 g/mol |
InChI |
InChI=1S/C2H3Si2/c1-2-4-3/h2H,1H2 |
InChI Key |
WKSSNTXPXSZWNP-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si]=[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















